
2,4-Dihydroxycinnamic acid
Overview
Description
2,4-Dihydroxy-Trans Cinnamic Acid: is an organic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by the presence of a cinnamic acid structure where the benzene ring is hydroxylated. 2,4-Dihydroxy-Trans Cinnamic Acid is known for its potential biological activities and is a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
2,4-Dihydroxycinnamic acid, also known as Umbellic acid , has been identified to interact with the spike receptor-binding domain (RBD) complexed with ACE2 protein . This interaction is significant in the context of SARS-CoV-2, where the virus uses the spike protein to bind to the ACE2 receptor on human cells .
Mode of Action
The compound exerts a more significant binding affinity (28.43 kcal/mol) than Umifenovir (21.24 kcal/mol) against spike ACE2 . This suggests that this compound can potentially inhibit the interaction between the spike protein of SARS-CoV-2 and the ACE2 receptor, thereby preventing the virus from entering human cells .
Biochemical Pathways
this compound is a precursor in the umbelliferone biosynthesis pathway . It is synthesized from L-phenylalanine via the shikimate pathway . Phenylalanine is lysated into cinnamic acid, followed by hydroxylation by cinnamate 4-hydroxylase to yield 4-coumaric acid . The 4-coumaric acid is again hydroxylated by cinnamate/coumarate 2-hydroxylase to yield 2,4-dihydroxy-cinnamic acid .
Pharmacokinetics
Its molecular weight of 18016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
In vitro analysis showed a reduction in the number of lentiviral particles on transfected HEK293T-hACE2 cells as assessed by pseudovirus inhibition assay . This suggests that this compound could potentially inhibit the replication of SARS-CoV-2 in human cells .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It is involved in the biosynthesis of umbelliferone, where it undergoes hydroxylation by enzymes such as cinnamate 4-hydroxylase and cinnamate/coumarate 2-hydroxylase . These enzymes facilitate the conversion of cinnamic acid to 4-coumaric acid and subsequently to this compound. Additionally, this compound interacts with 4-hydroxycinnamate decarboxylase, an enzyme induced in bacteria like Klebsiella oxytoca . This interaction highlights its role in microbial metabolism and its potential as a substrate for enzymatic reactions.
Cellular Effects
This compound exhibits various effects on cellular processes. It has been shown to inhibit the spike ACE2 protein, which is crucial for the entry of SARS-CoV-2 into host cells . This inhibition suggests potential antiviral properties. Furthermore, this compound has been observed to reduce melanin production in melanoma cells without cytotoxicity . This indicates its potential role in regulating cellular metabolism and gene expression related to pigmentation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the spike receptor-binding domain complexed with ACE2 protein, exhibiting significant binding affinities . This binding interaction inhibits the viral entry process, highlighting its potential as an antiviral agent. Additionally, this compound interacts with RNA-dependent RNA polymerase, further inhibiting viral replication . These interactions underscore its role in modulating enzyme activity and gene expression at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been observed that the compound remains stable under standard conditions, with minimal degradation . Long-term studies have shown that this compound maintains its inhibitory effects on viral entry and replication, suggesting sustained antiviral activity . These findings indicate its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant antiviral activity . At higher dosages, there may be potential adverse effects, including cytotoxicity . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor in the umbelliferone biosynthesis pathway, where it undergoes hydroxylation and subsequent bond rotation to form the lactone umbelliferone . This pathway involves enzymes such as cinnamate 4-hydroxylase and cinnamate/coumarate 2-hydroxylase . Additionally, this compound interacts with 4-hydroxycinnamate decarboxylase, highlighting its role in microbial metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes and distributed to various tissues, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its cellular uptake and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is localized in the cytosol and endoplasmic reticulum, where it participates in the biosynthesis of umbelliferone . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Perkin Reaction: This method involves the condensation of benzaldehyde with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation.
Oxidation of Cinnamaldehyde: Cinnamaldehyde can be oxidized to produce cinnamic acid derivatives.
Condensation of Benzal Chloride and Sodium Acetate: This method involves the condensation of benzal chloride with sodium acetate, followed by acid hydrolysis.
Industrial Production Methods: Industrial production of 2,4-Dihydroxy-Trans Cinnamic Acid typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Dihydroxy-Trans Cinnamic Acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Various oxidized cinnamic acid derivatives.
Reduction Products: Corresponding alcohols and reduced forms.
Substitution Products: Substituted cinnamic acid derivatives.
Scientific Research Applications
2,4-Dihydroxy-Trans Cinnamic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant and antimicrobial properties.
Ferulic Acid: Known for its antioxidant and anti-inflammatory activities.
p-Coumaric Acid: Exhibits antioxidant and antimicrobial properties.
Uniqueness of 2,4-Dihydroxy-Trans Cinnamic Acid:
Properties
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFWFBFQKWVMY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99699-42-0, 614-86-8 | |
| Record name | 2,4-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





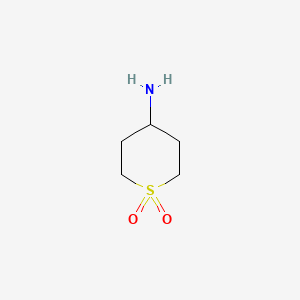
![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)

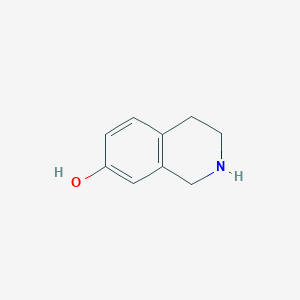
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
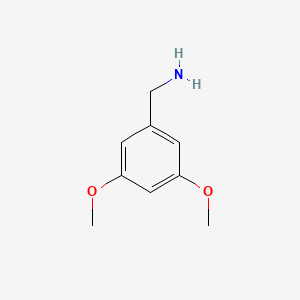

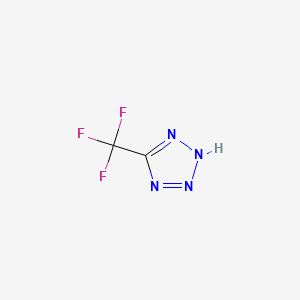

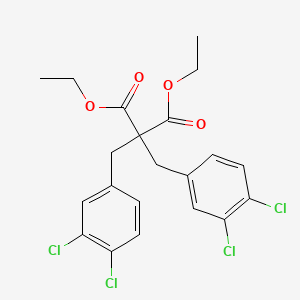
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
